2-Methyl-4-(4-nitrophenyl)butanoic acid
Description
Properties
IUPAC Name |
2-methyl-4-(4-nitrophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(11(13)14)2-3-9-4-6-10(7-5-9)12(15)16/h4-8H,2-3H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOLSYAGYMVTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-nitrophenyl)butanoic acid typically involves the reaction of benzyl cyanide with ethyl bromide under basic conditions to form 2-phenylbutyronitrile. This intermediate is then nitrated to produce 2-(4-nitrophenyl)butyronitrile, which is subsequently hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The nitration and hydrolysis steps are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-nitrophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carboxylic acid group.
Substitution: Various nucleophiles can be used to substitute the nitro group.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields 2-Methyl-4-(4-aminophenyl)butanoic acid.
Alcohol Derivatives: Reduction of the carboxylic acid group yields 2-Methyl-4-(4-nitrophenyl)butanol.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
2-Methyl-4-(4-nitrophenyl)butanoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, facilitating the development of new compounds with desired properties. The nitro group can undergo reduction to form amino derivatives, which are pivotal in synthesizing pharmaceuticals and agrochemicals.
Comparison with Similar Compounds:
The compound's positional isomerism, particularly the placement of the nitro group on the phenyl ring, distinguishes it from similar compounds. This unique arrangement influences its reactivity and interactions with other molecules, providing distinct chemical pathways for synthesis.
| Compound Name | Structure | Application |
|---|---|---|
| This compound | Structure | Intermediate for pharmaceutical synthesis |
| 2-Methyl-4-(2-nitrophenyl)butanoic acid | Structure | Similar applications but different reactivity |
| 2-Methyl-4-(2-aminophenyl)butanoic acid | Structure | Potential biological activities |
Biological Research
Antimicrobial Properties:
Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus. Its minimum inhibitory concentration values suggest it could serve as an alternative antibacterial agent.
Table: Antibacterial Activity
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 28 | 40 |
| Staphylococcus aureus | 25 | 50 |
| Pseudomonas aeruginosa | 30 | 45 |
Anticancer Potential:
The compound has been studied for its anticancer properties, showing potential to inhibit tumor growth by inducing apoptosis in cancer cells. Mechanistic studies suggest that it disrupts critical signaling pathways associated with cell proliferation and survival, making it a candidate for further development in cancer therapeutics.
Pharmaceutical Applications
Precursor for Therapeutics:
Ongoing research explores the potential of this compound as a precursor for novel pharmaceutical compounds. Its ability to interact with various biological targets positions it as a promising candidate in drug development, particularly for conditions related to inflammation and cancer.
Case Study on Anticancer Efficacy:
A study involving various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05). The mechanism was linked to the activation of apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Industrial Applications
Specialty Chemicals Production:
The compound is utilized in the production of specialty chemicals and materials with specific properties tailored for industrial applications. Its unique chemical structure allows for modifications that enhance product performance in various sectors, including agriculture and materials science .
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-nitrophenyl)butanoic acid involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The compound’s key structural analogs differ in substituent type, position, and functional groups, leading to distinct physicochemical and biological properties:
2-(4-Nitrophenyl)butyric Acid
- Molecular Formula: C₁₀H₁₁NO₄
- Key Differences : Positional isomer with the nitro group attached to the phenyl ring at position 4 but located at carbon 2 of the butyric acid chain. This alters steric and electronic interactions.
4-(4-Methylphenyl)butanoic Acid
- Molecular Formula : C₁₁H₁₄O₂
- Key Differences : Replaces the nitro group with a methyl substituent. The electron-donating methyl group decreases acidity (pKa ~4.8 vs. ~2.5 for nitro analogs) and enhances hydrophobicity.
- Physical Data : Melting point 54–58°C.
4-(2-Methoxyphenyl)butanoic Acid
Physicochemical Properties
A comparative analysis of molecular parameters is summarized below:
Key Observations :
- Nitro vs. Methyl/Methoxy : Nitro-substituted compounds exhibit higher molecular weights and acidity due to the nitro group’s electron-withdrawing nature.
- Positional Effects: Substituents at the phenyl ring’s para position (e.g., nitro in the target compound) enhance resonance stabilization compared to ortho-substituted analogs (e.g., 4-(2-methoxyphenyl)butanoic acid).
Biological Activity
2-Methyl-4-(4-nitrophenyl)butanoic acid is a compound of significant interest in biological research due to its potential antimicrobial and anticancer properties. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a methyl group and a nitrophenyl group, which contribute to its unique reactivity and biological interactions. The presence of the nitro group allows for various chemical transformations, including reduction to form amino derivatives, which can enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H15NO4 |
| Molecular Weight | 233.25 g/mol |
| Melting Point | 85-87 °C |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its derivatives have been studied for their effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. Its ability to interact with biological molecules such as enzymes and receptors enhances its potential as a therapeutic agent .
The mechanism of action of this compound primarily involves:
- Reduction of the Nitro Group : This transformation can lead to the formation of an amino group, which may interact with various biological targets, enhancing its therapeutic effects.
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer activity .
Study 1: Antimicrobial Activity Assessment
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, indicating strong potential for further development as an antimicrobial agent.
Study 2: Anticancer Activity in Cell Lines
In another study, the compound was tested on various cancer cell lines, including breast and lung cancer cells. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 30 µM. The study concluded that the compound could serve as a lead structure for novel anticancer drugs .
Table 2: Comparison with Related Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | Yes | Yes | Presence of both methyl and nitrophenyl groups |
| 2-(4-Nitrophenyl)butanoic acid | Moderate | Limited | Lacks methyl group |
| 4-(4-Nitrophenyl)butanoic acid | Limited | Moderate | Different substitution pattern |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 2-methyl-4-(4-nitrophenyl)butanoic acid?
- Methodology :
- Step 1 : Start with a Suzuki-Miyaura coupling between a 4-nitrophenylboronic acid derivative and a substituted butanoic acid precursor (e.g., methyl 2-methyl-4-bromobutanoate) using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C .
- Step 2 : Hydrolyze the ester intermediate (e.g., methyl ester) to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH .
- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize catalyst loading and reaction time to minimize byproducts like dehalogenated derivatives.
Q. How can I confirm the structural integrity of this compound after synthesis?
- Analytical Workflow :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify the nitrophenyl group (aromatic protons at δ 7.5–8.5 ppm) and methyl/butanoic acid backbone (e.g., methyl protons at δ 1.2–1.5 ppm, carboxylic acid proton at δ 10–12 ppm) .
- FT-IR : Confirm the presence of nitro (C-NO₂ stretch at ~1520 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹) groups .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm (nitro group absorption) .
Q. What solvent systems are optimal for recrystallizing this compound?
- Procedure :
- Use ethanol/water (7:3 v/v) for high-yield recrystallization. The nitro group’s polarity enhances solubility in ethanol, while gradual water addition induces crystallization .
- For larger-scale purification, consider acetone/hexane (1:2) to avoid emulsion formation .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in further derivatization?
- Mechanistic Insight :
- The nitro group deactivates the aromatic ring, directing electrophilic substitution to the meta position. This can complicate further functionalization (e.g., nitration or halogenation) .
- Experimental Design : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution and predict regioselectivity. Validate with directed ortho-metalation strategies using LDA or Grignard reagents .
Q. What strategies can resolve contradictions in spectroscopic data for nitroaromatic derivatives of butanoic acids?
- Troubleshooting :
- Case Study : Discrepancies in NMR shifts may arise from rotameric equilibria of the butanoic acid side chain. Use variable-temperature NMR (VT-NMR) to freeze conformational exchange and assign signals accurately .
- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the aromatic region .
Q. How can enantioselective synthesis of this compound be achieved?
- Chiral Synthesis :
- Catalytic Asymmetric Hydrogenation : Use a chiral Ru catalyst (e.g., BINAP-Ru) to reduce a prochiral ketone precursor .
- Resolution : Employ chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate enantiomers. Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Biological Screening :
- Enzyme Inhibition : Test against COX-2 or NADPH oxidase using fluorometric assays (e.g., NADPH consumption at 340 nm) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via nonlinear regression analysis .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio) for higher yields .
- Computational Support : Leverage ChemSpider or PubChem data (e.g., molecular weight 209.20 g/mol, CAS 7463-53-8) to cross-validate experimental results .
- Safety : Nitroaromatic compounds are potential mutagens. Use fume hoods and personal protective equipment (PPE) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
